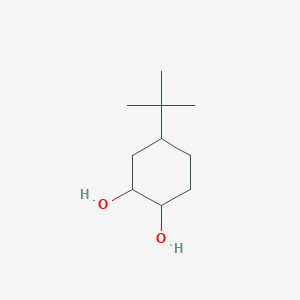
4-Tert-butylcyclohexane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is an organic compound with the molecular formula C10H20O2. It is a derivative of cyclohexane, featuring two hydroxyl groups and a tert-butyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide. Zeolites, such as H-Beta and H-ZSM-5, are often used as catalysts under solvent-free conditions . The hydrolysis of cyclohexene oxide using H-ZSM-5 as a catalyst can achieve a high yield of 1,2-cyclohexanediol under mild conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- typically involves the use of solid acid catalysts, which are environmentally friendly and recyclable. These catalysts help achieve high conversion rates and selectivity while minimizing the use of harmful solvents .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or alkylated cyclohexane derivatives.
Applications De Recherche Scientifique
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of high-grade diluents for epoxy resins and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and steric interactions, impacting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: A similar compound with a single hydroxyl group instead of two.
Cyclohexane-1,2-diol: A compound with two hydroxyl groups but lacking the tert-butyl group.
4-tert-Butylcyclohexanol: Another derivative with a tert-butyl group but different hydroxyl group positioning.
Uniqueness
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is unique due to the presence of both hydroxyl groups and the tert-butyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
67027-80-9 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
4-tert-butylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9,11-12H,4-6H2,1-3H3 |
Clé InChI |
YQUNEXSJGIVACX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(C(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
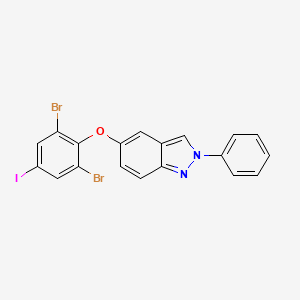


![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

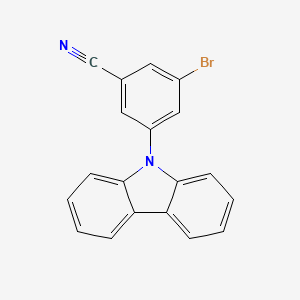
![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)
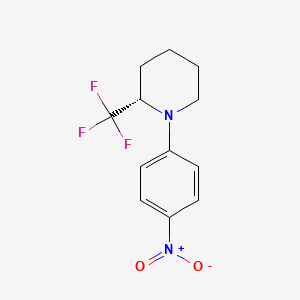

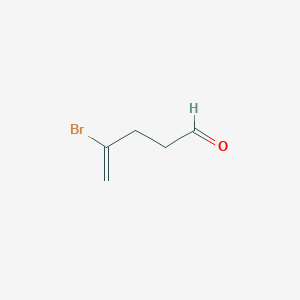
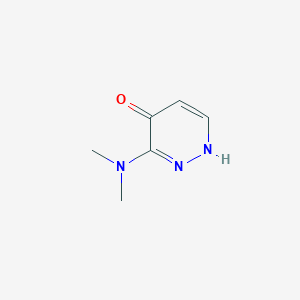
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
